molecular formula C19H19N3O4 B12496224 4-methoxy-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

4-methoxy-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B12496224
M. Wt: 353.4 g/mol
InChI Key: UPCPAPICDRLJMT-UHFFFAOYSA-N
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Description

4-methoxy-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with the molecular formula C18H18N2O3 This compound is known for its unique structural features, which include a methoxy group, a methylphenyl group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 4-methoxybenzhydrazide with 1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N’-[(4-methylphenyl)(phenyl)methylene]benzohydrazide
  • 4-methoxy-N-(4-methylbenzyl)benzamide
  • 4-methoxy-N-(4-methylphenyl)benzamide

Uniqueness

4-methoxy-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

4-methoxy-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C19H19N3O4/c1-12-3-7-14(8-4-12)22-17(23)11-16(19(22)25)20-21-18(24)13-5-9-15(26-2)10-6-13/h3-10,16,20H,11H2,1-2H3,(H,21,24)

InChI Key

UPCPAPICDRLJMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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